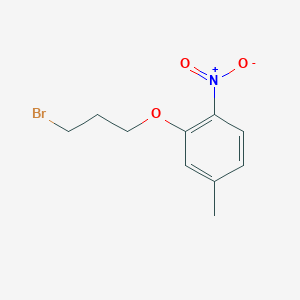

![molecular formula C14H22ClNO B1438162 4-[2-(Benzyloxy)ethyl]piperidine hydrochloride CAS No. 906744-67-0](/img/structure/B1438162.png)

4-[2-(Benzyloxy)ethyl]piperidine hydrochloride

Übersicht

Beschreibung

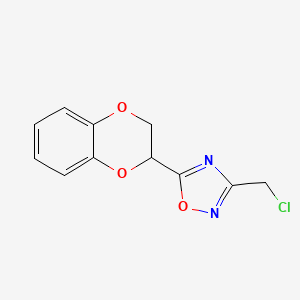

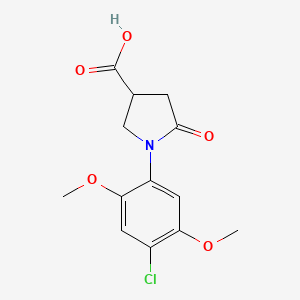

4-[2-(Benzyloxy)ethyl]piperidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C14H21NO•HCl and a molecular weight of 255.78 .

Molecular Structure Analysis

The molecular structure of 4-[2-(Benzyloxy)ethyl]piperidine hydrochloride consists of a piperidine ring with a benzyloxyethyl group attached to it . The hydrochloride indicates that it is a salt of hydrochloric acid .Physical And Chemical Properties Analysis

4-[2-(Benzyloxy)ethyl]piperidine hydrochloride has a molecular weight of 255.79 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

A study synthesized a related compound, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, and screened it for antimicrobial activities. This compound exhibited moderate activities against various strains, including Escherichia coli, Bacillus subtilis, methicillin-susceptible and -resistant Staphylococcus aureus, and Candida albicans, compared to standard antibiotics like ciprofloxacin and itraconazole. This suggests that derivatives of 4-[2-(benzyloxy)ethyl]piperidine hydrochloride may hold potential for antimicrobial applications (Ovonramwen et al., 2019).

Antioxidant and Antimicrobial Properties

Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized with the aid of piperidine, showed significant in vitro antioxidant and antimicrobial susceptibilities. This highlights the versatility of piperidine derivatives, including 4-[2-(benzyloxy)ethyl]piperidine hydrochloride, in the development of compounds with potential antioxidant and antimicrobial properties (Kumar et al., 2016).

Synthesis of D-Lysine Analogues

The asymmetric synthesis of a novel conformationally constrained D-lysine analogue utilizing a piperidine skeleton emphasizes the utility of piperidine derivatives in synthesizing complex amino acid analogues. Such compounds have potential applications in medicinal chemistry and drug development (Etayo et al., 2008).

Copolymer Synthesis

Research on the synthesis of copolymers using oxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, where piperidine catalyzed the key condensation reaction, points to the application of piperidine derivatives in material science, specifically in creating polymers with high thermal stability and specific reactivity patterns (Kharas et al., 2013).

Memory Enhancement Studies

A study on the synthesis of 4-alkyl-1-[2-(pyridin-2-yl ethoxy)ethyl] piperazine explored its effects on memory enhancement in mice. Although one compound showed no significant effects, the research underscores the interest in piperidine derivatives for neurological applications, potentially including 4-[2-(benzyloxy)ethyl]piperidine hydrochloride (Li Ming-zhu, 2008).

Safety and Hazards

While specific safety and hazard information for 4-[2-(Benzyloxy)ethyl]piperidine hydrochloride is not available, general safety measures for handling similar chemicals include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding formation of dust and aerosols .

Eigenschaften

IUPAC Name |

4-(2-phenylmethoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13;/h1-5,13,15H,6-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYSTHNVAFVVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Benzyloxy)ethyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1438093.png)

![2-[(3-Methylcyclohexyl)oxy]propanoic acid](/img/structure/B1438100.png)